
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine” is an organic compound that belongs to the class of compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .
Synthesis Analysis
The synthesis of this compound can be achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . Also, fused isoxazolo [5,4-d]pyrimidine and pyrazolo [3,4-d]pyrimidine were obtained by the treatment of 5-acetyl derivative with hydroxyl amine and/or hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine” is characterized by a pyrazole fused to a benzene . The pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine” include the synthesis of a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . Also, fused isoxazolo [5,4-d]pyrimidine and pyrazolo [3,4-d]pyrimidine were obtained by the treatment of 5-acetyl derivative with hydroxyl amine and/or hydrazine hydrate .科学的研究の応用
Antimicrobial Agents
The derivatives of 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine have shown promise as potential antimicrobial agents. A study demonstrated the synthesis of these compounds through a one-pot three-component synthesis, which was then tested for antibacterial and antifungal activity against various strains . The ability to target a broad spectrum of pathogens makes this compound a valuable candidate for developing new antimicrobial drugs.
Anti-Inflammatory Agents
In addition to their antimicrobial properties, these derivatives have also been evaluated for their anti-inflammatory activity. Using the carrageenan-induced paw oedema test in rats, some synthesized compounds exhibited significant anti-inflammatory effects, comparable to the reference drug indomethacin . This suggests a potential use in treating inflammatory conditions.
Anticancer Agents
One of the most notable applications is in cancer research, where 6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine derivatives have been designed as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in cell cycle regulation . These inhibitors have shown potent activity against a panel of cancer cell lines, highlighting their potential as anticancer agents.
Calcium Channel Blockers
Functionalized derivatives of this compound have been identified as potent calcium channel blockers . Calcium channels are vital for various physiological processes, and their dysregulation is associated with several diseases. Therefore, these derivatives could be used to develop new treatments for conditions related to calcium channel dysfunction.
Analgesic Agents
Some derivatives have also been reported to exhibit analgesic properties . This opens up possibilities for the compound’s use in pain management, providing an alternative to traditional analgesics with potentially fewer side effects.
Material Science Applications
Interestingly, the compound’s derivatives have been exploited in the development of functional materials, such as polymers, adhesives, and dyes . Their unique chemical structure allows for the creation of materials with specific properties, which can be tailored for various industrial applications.
作用機序
Target of Action
Similar compounds have been known to target tyrosine-protein kinases , which play an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . They reduce the phosphorylation of retinoblastoma at Thr821, leading to cell arrest at the S and G2/M phases, and inducing apoptosis .
Biochemical Pathways
It can be inferred from similar compounds that they may affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
The molecular and cellular effects of the compound’s action include reduced phosphorylation of retinoblastoma, cell cycle arrest at the S and G2/M phases, and induction of apoptosis .
将来の方向性
特性
IUPAC Name |
6-methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-2-7(14-8(9)12-5)13-6-3-10-11-4-6/h2-4H,1H3,(H,10,11)(H3,9,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHJUQCJXUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)
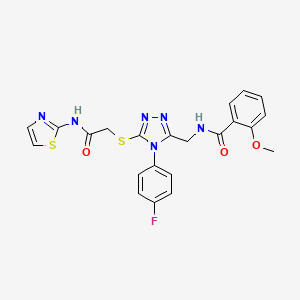
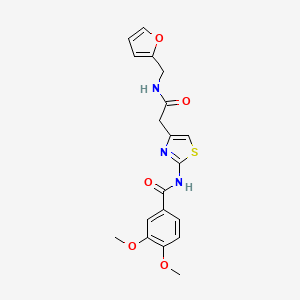
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
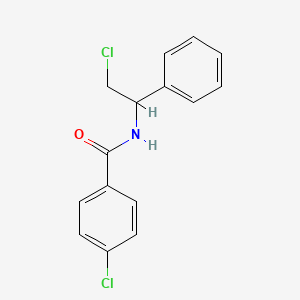
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)
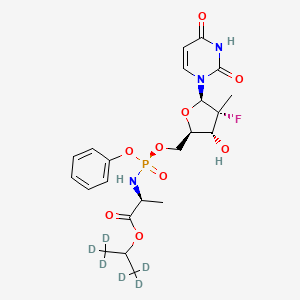
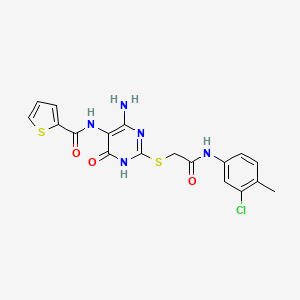
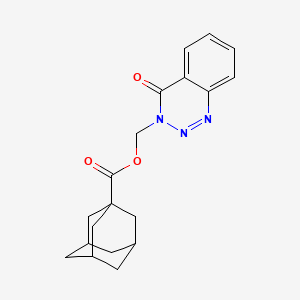

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)